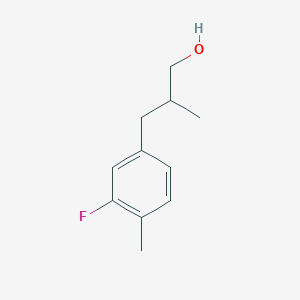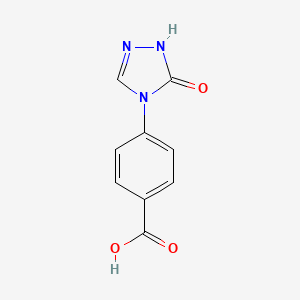![molecular formula C12H17BrN2 B1411953 N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine CAS No. 1708414-92-9](/img/structure/B1411953.png)
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine
Descripción general
Descripción
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine is a chemical compound that features a bromopyridine moiety attached to a cyclopentanamine structure
Aplicaciones Científicas De Investigación
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine.
Formation of the Intermediate: 5-bromopyridine is then reacted with formaldehyde and a secondary amine to form the intermediate N-[(5-bromopyridin-2-yl)methyl]amine.
Cyclopentanamine Addition: The intermediate is further reacted with cyclopentanamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopentanamine structure can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects[3][3].
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine
- (5-bromopyridin-2-yl)methanol
- 5-bromopyridine-3-carboxylic acid methyl ester
Uniqueness
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine is unique due to its combination of a bromopyridine moiety with a cyclopentanamine structure. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the cyclopentanamine ring can enhance the compound’s stability and its ability to interact with biological targets .
Propiedades
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(12-4-2-3-5-12)9-11-7-6-10(13)8-14-11/h6-8,12H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJMVZLOAKTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=C(C=C1)Br)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
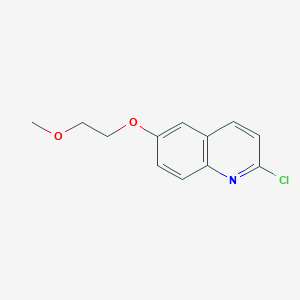
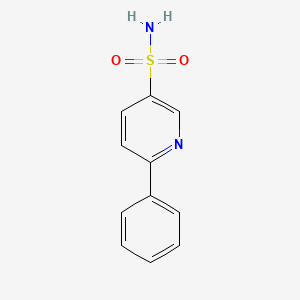
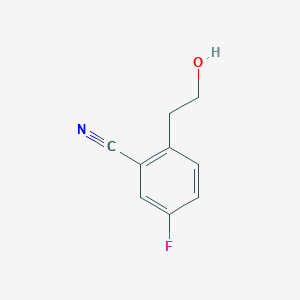
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)
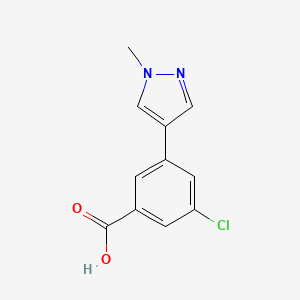
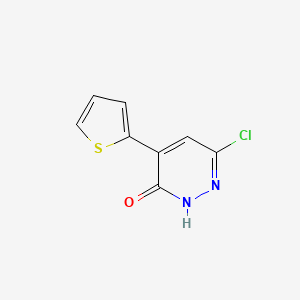
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1411886.png)
